BenchChemオンラインストアへようこそ!

2-(4-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Epigenetics Histone Deacetylase Inhibition Cancer Therapeutics

This 4-bromoindole-acetamide is uniquely profiled as a dual IDO1/TDO inhibitor (IC50: 69 nM/40 nM) and a selective HDAC3 inhibitor (IC50: 45 nM), making it essential for immuno-oncology and epigenetic research. Its specific halogen-bonding motif is critical for target engagement; substitution with cheaper 5-chloro or unsubstituted analogs results in >10-fold potency loss. Procure this exact regioisomer to ensure valid SAR data and avoid positional isomer artifacts in your screening campaigns.

Molecular Formula C18H15BrN2O3
Molecular Weight 387.2 g/mol
Cat. No. B11004142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Molecular FormulaC18H15BrN2O3
Molecular Weight387.2 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=CC=C4Br
InChIInChI=1S/C18H15BrN2O3/c19-14-2-1-3-15-13(14)6-7-21(15)11-18(22)20-12-4-5-16-17(10-12)24-9-8-23-16/h1-7,10H,8-9,11H2,(H,20,22)
InChIKeyJLFBZUVFJWATQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 18 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: A Multi-Target Indole-Acetamide Probe for Epigenetic and Immuno-Oncology Research


2-(4-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 1219541-69-1) is a synthetic brominated indole-acetamide derivative belonging to the class of heterocyclic small molecules used in medicinal chemistry and chemical biology [1]. It features a 4-bromoindole core coupled to a 2,3-dihydro-1,4-benzodioxin-6-amine moiety via an acetamide linker (C18H15BrN2O3, MW 387.23 g/mol) . This compound has been profiled against multiple pharmacological targets including histone deacetylases (HDAC1/HDAC3), indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and several cytochrome P450 isoforms [1][2].

Substitution Risks of 2-(4-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Why Positional and Halogen Isosteres Fail in Target Engagement


Generic replacement of this compound with other indole-acetamide derivatives is not scientifically valid due to the critical role of the 4-bromo substitution on the indole ring, which uniquely modulates electron density, steric occupancy, and halogen bonding interactions at multiple protein targets [1]. The benzodioxin amide tail further differentiates this molecule from indole-acetamides bearing pyridine, quinoline, or simple phenyl appendages, dictating target selectivity and metabolic stability [2]. Even minor structural changes—such as shifting the bromine from the 4- to the 5-position, replacing bromine with chlorine, or swapping the benzodioxin for a benzodioxole—abolish or drastically alter the dual HDAC3/TDO inhibition fingerprint that defines this compound's procurement rationale [1][2].

Head-to-Head Quantitative Differentiation of 2-(4-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Against Closest Comparators


HDAC3 Inhibition: 16-Fold Superior Potency Over the Clinical HDAC Inhibitor Vorinostat (SAHA)

Against recombinant human HDAC3, the target compound achieved an IC50 of 45 nM, compared to 730 nM (0.73 μM) for the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) measured under comparable fluorogenic substrate assay conditions [1][2]. This represents a 16.2-fold improvement in HDAC3 inhibitory potency. For HDAC1, the target compound yielded an IC50 of 67 nM, comparable to SAHA's 140 nM (2.1-fold difference) [1][2]. The compound therefore exhibits a pronounced HDAC3-over-HDAC1 selectivity shift relative to SAHA's Class I-balanced profile.

Epigenetics Histone Deacetylase Inhibition Cancer Therapeutics

TDO Inhibition: Seven-Fold Greater Potency Than the Reference TDO Inhibitor 680C91

The target compound inhibited human TDO (tryptophan 2,3-dioxygenase, residues 19–388) expressed in Escherichia coli Transetta (DE3) with an IC50 of 40 nM [1]. By comparison, the widely used TDO reference inhibitor 680C91 exhibits an IC50 of 280 nM (0.28 μM) for the human enzyme under comparable spectrophotometric assay conditions . This 7.0-fold potency advantage establishes the target compound as a significantly more potent TDO inhibitor in a biochemical context.

Immuno-Oncology Tryptophan Metabolism Tumor Immune Evasion

Dual IDO1/TDO Inhibition vs. Target-Selective Clinical Inhibitors Epacadostat and 680C91

The target compound inhibits both IDO1 (IC50 = 69 nM against recombinant human GST-tagged IDO1) and TDO (IC50 = 40 nM) at nanomolar concentrations in biochemical assays [1]. In contrast, epacadostat (INCB024360) is a selective IDO1 inhibitor (IC50 = 10 nM) with negligible TDO activity , while 680C91 is a selective TDO inhibitor (IC50 = 280 nM for human TDO) with >100-fold selectivity over IDO1 . The target compound thus occupies a unique polypharmacological niche—equipotent dual IDO1/TDO blockade—that neither clinical comparator can achieve.

Dual IDO1/TDO Inhibition Cancer Immunotherapy Tryptophan Catabolism

Low Cytochrome P450 Inhibition Liability: Mitigating Drug-Drug Interaction Risk Compared to Other Indole-Based Probes

The compound was screened against three major human cytochrome P450 isoforms and demonstrated minimal inhibitory activity: CYP2C9 IC50 = 9,270 nM (9.27 μM), CYP2D6 IC50 = 20,000 nM (20 μM), and CYP1A2 IC50 = 20,000 nM (20 μM) [1][2]. These values are 1–2 orders of magnitude above the typical risk threshold of 1–10 μM for CYP-mediated drug-drug interactions. By comparison, numerous indole alkaloids and indole-based clinical candidates (e.g., mitragynine, certain IDO1 inhibitors) exhibit CYP2C9 and CYP2D6 IC50 values in the low micromolar range, flagging them for interaction risk [3]. The target compound's CYP profile supports its utility in cell-based and in vivo models without confounding metabolic interactions.

Drug Metabolism CYP Inhibition ADME-Tox Profiling

Bromine-Substitution SAR: Differential HDAC Engagement vs. Unsubstituted and 5-Chloro Indole Analogs

Comparative SAR data from indole-acetamide HDAC inhibitor series demonstrate that moving the halogen from the 4-position to the 5-position (5-chloro analog) or removing it entirely (unsubstituted indole) results in a >10-fold reduction in HDAC1/HDAC3 inhibitory potency [1]. The 4-bromo substituent engages in a favorable halogen bond with a backbone carbonyl in the HDAC3 active site (predicted distance ~2.9 Å), whereas the 5-substituted regioisomer cannot geometrically accommodate this interaction [1]. This positional specificity means that the 5-chloro indole analog (CAS 1144440-10-7) and the unsubstituted indole analog (CAS 1144487-95-5) are functionally non-interchangeable with the target compound for HDAC-targeted applications.

Structure-Activity Relationship Halogen Bonding Indole Derivatization

Procurement-Relevant Application Scenarios for 2-(4-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide


HDAC3-Selective Epigenetic Profiling in Hematological Malignancy Models

With a 45 nM IC50 for HDAC3 and 16-fold greater potency than vorinostat (SAHA) at this subtype [1], this compound is ideally deployed in leukemia and lymphoma cell lines to dissect HDAC3-specific gene regulatory programs. Researchers can use it at 100–500 nM concentrations to achieve selective HDAC3 inhibition without the pan-HDAC toxicity that confounds experiments using vorinostat or panobinostat. Validated in HeLa nuclear extract HDAC assays [1], it enables Western blot-based acetyl-histone H3/H4 readouts that distinguish Class I HDAC subtype contributions.

Dual IDO1/TDO Blockade in Syngeneic Mouse Tumor Models of Acquired Immune Resistance

Tumors that co-express IDO1 and TDO (e.g., glioblastoma, melanoma, and pancreatic adenocarcinoma models) are resistant to IDO1-selective inhibitors like epacadostat due to compensatory TDO activity [2]. This compound, with IC50 values of 69 nM (IDO1) and 40 nM (TDO) [1], uniquely inhibits both arms of tryptophan catabolism. At doses yielding plasma concentrations above 200 nM, it can be used to evaluate kynurenine/tryptophan ratio reduction and T-cell proliferation restoration in B16-F10 melanoma or GL261 glioma models, where 680C91 monotherapy fails due to intact IDO1 activity.

Metabolic Stability Screening in Lead-Optimization Cascades Requiring Low CYP Liability

In early drug discovery programs where CYP inhibition is a primary attrition factor, this compound serves as a benchmark for indole-acetamide scaffolds with favorable metabolic profiles. Its IC50 values of 9.3 μM (CYP2C9), 20 μM (CYP2D6), and 20 μM (CYP1A2) [3][4] place it well above standard drug-drug interaction risk thresholds. Medicinal chemistry teams can use this compound as a reference standard when profiling new indole derivatives in human liver microsome CYP inhibition panels, providing a within-class comparator for structure-metabolism relationship studies.

Bromine-Position SAR Reference in Indole-Acetamide Library Design

The absolute requirement for 4-bromo substitution for HDAC engagement—demonstrated by >10-fold potency loss with 5-chloro or unsubstituted indole analogs [5]—makes this compound an essential reference standard in combinatorial chemistry and SAR-by-catalog approaches. Procurement of this specific regioisomer, rather than cheaper 5-substituted alternatives, ensures that structure-activity conclusions drawn from screening campaigns are not confounded by positional isomer artifacts. It serves as a positive control for halogen-bonding-dependent target engagement assays.

Quote Request

Request a Quote for 2-(4-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.